molecular formula C12H14N2O3S B7662100 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

Numéro de catalogue: B7662100
Poids moléculaire: 266.32 g/mol
Clé InChI: FPVSRRLJQJXCLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally available drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mécanisme D'action

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile selectively targets mutated EGFR by irreversibly binding to the ATP-binding pocket of the receptor. It inhibits the phosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. It has a low potential for drug-drug interactions and does not affect the pharmacokinetics of other drugs. This compound has also been shown to have a low potential for causing adverse effects on the heart and liver.

Avantages Et Limitations Des Expériences En Laboratoire

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has several advantages for lab experiments. It is easy to administer orally and can be used in a variety of in vitro and in vivo models. However, the high cost of this compound limits its use in some experiments.

Orientations Futures

There are several future directions for the research on 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another direction is to study the potential of this compound in the treatment of other types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.

Méthodes De Synthèse

The synthesis of 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile involves a multi-step process. The starting material for the synthesis is 3-methylbenzonitrile, which is first converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-(hydroxymethyl)azetidine to form the desired intermediate. This intermediate is further reacted with a Grignard reagent to obtain this compound.

Applications De Recherche Scientifique

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has shown promising results in NSCLC patients with EGFR T790M mutation, who have developed resistance to first-generation EGFR TKIs. This compound has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.

Propriétés

IUPAC Name

4-[3-(hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-4-10(5-13)2-3-12(9)18(16,17)14-6-11(7-14)8-15/h2-4,11,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSRRLJQJXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.